Product packaging for 5-Chloro-2-hydrazinylthiazole(Cat. No.:)

5-Chloro-2-hydrazinylthiazole

Cat. No.: B11789883
M. Wt: 149.60 g/mol
InChI Key: OVBRHHMKVXVWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydrazinylthiazole is a high-purity chemical intermediate designed to support innovative drug discovery and medicinal chemistry research. This compound features a thiazole ring, a privileged structure in pharmacology, and a reactive hydrazinyl group, making it a versatile building block for synthesizing novel bioactive molecules . The core hydrazinyl-thiazole scaffold is recognized for its significant research potential in developing dual-acting agents. Scientific studies on closely related analogues have demonstrated promising broad-spectrum cytotoxic activity against various cancer cell lines, including breast carcinoma (MCF-7), hepatocellular carcinoma (HePG-2), and colorectal cancer (HCT-116) . Furthermore, this structural class exhibits potent antimicrobial activity against a range of pathogenic microbes, positioning it as a key lead in the search for new anti-infective agents . Beyond oncology and microbiology, hydrazinylthiazole derivatives are also investigated for metabolic diseases. Research indicates that such compounds can function as potent α-amylase inhibitors and exhibit excellent antiglycation activity, highlighting their value in antidiabetic therapeutic development . The reactive sites on this molecule allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize lead compounds . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClN3S B11789883 5-Chloro-2-hydrazinylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4ClN3S

Molecular Weight

149.60 g/mol

IUPAC Name

(5-chloro-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C3H4ClN3S/c4-2-1-6-3(7-5)8-2/h1H,5H2,(H,6,7)

InChI Key

OVBRHHMKVXVWAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NN)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Hydrazinylthiazole and Its Close Analogs

Classical and Advanced Synthetic Pathways for Thiazole (B1198619) Ring Construction

The formation of the thiazole heterocyclic system is a cornerstone of synthesizing the target compound. Chemists have employed both time-honored and contemporary methods to achieve this, primarily revolving around the strategic combination of key molecular building blocks.

Cyclocondensation Reactions Involving Thiosemicarbazide (B42300) and α-Haloketones/Esters

The most fundamental and widely recognized method for constructing the 2-hydrazinylthiazole (B183971) scaffold is the Hantzsch thiazole synthesis. sci-hub.senih.gov This classical approach involves a cyclocondensation reaction between a compound containing a thioamide fragment, such as thiosemicarbazide, and an α-halocarbonyl compound. nih.govbohrium.com

The reaction typically proceeds in two conceptual steps. First, a carbonyl compound (an aldehyde or ketone) is condensed with thiosemicarbazide to form a thiosemicarbazone intermediate. sci-hub.seresearchgate.net This intermediate is then cyclized by reaction with an α-haloketone or α-haloester. The nucleophilic sulfur atom of the thiosemicarbazone attacks the electrophilic carbon of the α-halocarbonyl, leading to an intermediate that subsequently dehydrates and cyclizes to form the stable aromatic thiazole ring. sci-hub.senih.gov This method is highly versatile, allowing for the introduction of various substituents on the final thiazole ring by choosing appropriately substituted starting materials. nih.gov For instance, reacting thiosemicarbazones with α-bromoacetophenones is a common route to produce 2-(2-arylidenehydrazinyl)-4-arylthiazoles. researchgate.net

A specific example involves the refluxing of a thiosemicarbazone with an appropriately substituted phenacyl bromide in ethanol, often in the presence of a weak base like fused sodium acetate, to yield the desired 2-hydrazinyl-1,3-thiazole derivatives. researchgate.net

Multi-Component Reaction (MCR) Strategies for Hydrazinylthiazole Derivatives

To improve efficiency, reduce waste, and simplify procedures, multi-component reactions (MCRs) have emerged as powerful alternatives to traditional stepwise synthesis. These one-pot strategies combine three or more reactants in a single reaction vessel to form the product, which incorporates portions of all starting materials. sci-hub.se

Several MCRs have been developed for hydrazinylthiazole derivatives. A common approach involves the one-pot reaction of a ketone or aldehyde, thiosemicarbazide, and an α-haloketone. sci-hub.semdpi.com This avoids the need to isolate the intermediate thiosemicarbazone, saving time and resources. These reactions can be promoted through various means, including microwave irradiation, ultrasound assistance, or catalyst-free grinding, often leading to high yields in significantly shorter reaction times. sci-hub.se

One notable MCR strategy for producing a 5-chloro-substituted analog involves the reaction of a substituted 2-hydroxy-5-chloro-α-haloketone, thiosemicarbazide, and a substituted o-hydroxybenzaldehyde in the presence of PEG-400 as a solvent. sci-hub.se This demonstrates the direct incorporation of the 5-chloro substituent from a starting material in a one-pot process.

Examples of Multi-Component Reaction Conditions for Hydrazinylthiazole Synthesis
ReactantsConditionsKey AdvantagesReference
Aryl ketones, Thiosemicarbazide, Phenacyl bromidesMicrowave irradiation (300W), solvent-freeVery short reaction time (30-175s), high efficiency sci-hub.se
Aldehydes, Thiosemicarbazide, Phenacyl bromidesUltrasound irradiation, water, room temp.Use of green solvent (water), ambient temperature sci-hub.se
Aldehydes, Thiosemicarbazide, Phenacyl bromidesGrinding, solvent- and catalyst-free, room temp.Environmentally benign, simple, short reaction time (5 min) sci-hub.se
o-Hydroxybenzaldehydes, Thiosemicarbazide, 2-Hydroxy-5-chloro-α-haloketonePEG-400, 40°CDirect synthesis of 5-chloro analogs, good yields (85-95%) sci-hub.se

Regioselective Halogenation Approaches for 5-Chloro Substitution

The introduction of a chlorine atom specifically at the 5-position of the thiazole ring is a critical step for synthesizing the target compound. This can be achieved in two primary ways: by using a pre-halogenated building block or by direct halogenation of a pre-formed thiazole ring.

As mentioned previously, a key strategy within a multi-component reaction is to use an α-haloketone that already contains the desired chlorine atom at the appropriate position, such as a 2-hydroxy-5-chloro-α-haloketone. sci-hub.se This ensures the regiochemistry of the final product.

Alternatively, direct electrophilic substitution on the thiazole ring can be employed. The thiazole ring is subject to electrophilic aromatic substitution, with the 5-position being generally reactive. sci-hub.se Studies on related sulfonamide-thiazole compounds have shown that direct chlorination of the thiazole ring at the 5-position can be achieved using N-chlorosuccinimide (NClS) in a solvent like DMF. mdpi.com While the substrate in that study was different, the principle demonstrates that direct and regioselective chlorination at C5 is a feasible synthetic route, which could potentially be applied to a 2-hydrazinylthiazole precursor. mdpi.com

Introduction of the Hydrazinyl Moiety to the Thiazole Core

The hydrazinyl group (-NHNH₂) is a defining feature of the target molecule. Its introduction is most commonly accomplished by using thiosemicarbazide as a fundamental building block in the Hantzsch synthesis or related MCRs. nih.govresearchgate.net The thiosemicarbazide molecule inherently contains the N-N single bond, which is incorporated into the final structure as the 2-hydrazinyl group upon cyclization.

A plausible, though less commonly cited, alternative pathway is the nucleophilic aromatic substitution on a 2-halothiazole precursor. The chlorine atom at the 2-position of a thiazole ring is activated towards nucleophilic attack. smolecule.com Therefore, reacting a 2,5-dichlorothiazole (B2480131) with hydrazine (B178648) hydrate (B1144303) could, in principle, lead to the selective substitution of the 2-chloro group to install the hydrazinyl moiety. researchgate.netcas.cn This method relies on the greater reactivity of the 2-position halogen compared to the 5-position halogen in nucleophilic substitution reactions.

Catalytic Systems in Thiazole Synthesis

The synthesis of thiazoles, particularly via MCRs, often benefits from the use of catalysts to enhance reaction rates and improve yields under milder conditions.

Acid catalysts, such as glacial acetic acid, are frequently used in the initial condensation step to form the thiosemicarbazone intermediate. researchgate.net In some MCRs, stronger acids like p-toluenesulfonic acid (p-TSA) have been employed. mdpi.com Beyond simple acid catalysis, more advanced systems have been developed.

Metal-Free Catalysis (e.g., Graphene Oxide)

In the pursuit of greener and more sustainable chemical processes, metal-free catalytic systems have garnered significant interest. Graphene oxide (GO) has emerged as a highly effective, heterogeneous, and recyclable carbocatalyst for the synthesis of thiazole derivatives. tandfonline.com

GO possesses oxygen-containing functional groups (e.g., carboxyl, hydroxyl, epoxide) on its surface, which impart it with both acidic and oxidizing properties. tandfonline.com It can efficiently catalyze the one-pot, three-component synthesis of hydrazinylthiazoles at room temperature. The key advantages of using GO include low catalyst loading, operational simplicity, and the use of environmentally benign solvents. tandfonline.com The heterogeneous nature of GO allows for easy recovery and reuse, adding to the economic and environmental benefits of the process.

Catalytic Systems Used in Hydrazinylthiazole Synthesis
Catalyst TypeExampleReactionKey FeaturesReference
Acid CatalystGlacial Acetic Acid / p-TSACondensation / CyclizationSimple, readily available researchgate.netmdpi.com
Metal-Free CarbocatalystGraphene Oxide (GO)One-pot, 3-component synthesisHeterogeneous, recyclable, metal-free, mild conditions tandfonline.com

Photo-Catalytic Methods

Photo-catalytic methods represent a burgeoning field in organic synthesis, harnessing light energy to drive chemical reactions. nih.gov These methods often utilize semiconductor materials as photocatalysts, which, upon absorbing light, generate electron-hole pairs that can initiate redox reactions. oaepublish.com This approach is considered a green chemistry tool as it often operates under mild conditions and uses a sustainable energy source. nih.govrsc.org

Heterogeneous photocatalysis, in particular, offers advantages such as easy catalyst separation and recycling. rsc.org Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its stability, low cost, and efficiency. physchemres.org Its photocatalytic activity can be further enhanced by modification, for example, with metal nanoparticles like copper. physchemres.orgnih.gov Copper-modified nano-titanium dioxide (Nano-TiO₂@CuO) has been shown to be an efficient photocatalyst for the synthesis of other heterocyclic compounds, such as furan-3-carboxylate derivatives, under blue light irradiation. nih.gov The copper modification can improve performance and efficiency, and the catalyst demonstrates stability for reuse. nih.gov

While direct photo-catalytic synthesis of 5-Chloro-2-hydrazinylthiazole has not been extensively detailed in dedicated reports, the principles of existing photocatalytic systems suggest potential applicability. For instance, the generation of radical intermediates via photoredox catalysis is a powerful tool for forming C-C and C-heteroatom bonds necessary for synthesizing complex heterocyclic structures. nih.gov The customization of photocatalysts, such as Cu-Fe/TiO₂, has been explored to optimize functions like charge recombination, which is a critical factor in catalytic efficiency. nih.gov The reaction conditions, including the solvent, pH, and light source, are crucial parameters that can be manipulated to achieve desired selectivity in photocatalytic organic synthesis. rsc.org

The development of photocatalytic systems for thiazole synthesis would align with the broader trend of using visible light and highly efficient, reusable catalysts to create complex molecules. nih.govoaepublish.com

Table 2: Overview of Relevant Heterogeneous Photocatalytic Systems

PhotocatalystSynthetic Application/Reaction TypeLight SourceKey Advantages
Nano-TiO₂@CuOSynthesis of furan-3-carboxylate derivatives. nih.govBlue LED light. nih.govHigh yields, catalyst reusability, environmentally friendly. nih.gov
Cu-Fe/TiO₂Degradation of organic dyes (e.g., Methyl Orange). nih.govVisible light (Halogen lamp). nih.govImproved efficiency via optimized charge recombination, effective mineralization. nih.gov
CdS-PtSelective dehydrogenation of benzyl (B1604629) alcohol to benzaldehyde. oaepublish.comN/AHigh selectivity for dehydrogenation. oaepublish.com
Bi₂WO₆Selective oxidation of glycerol (B35011) to 1,3-dihydroxyacetone. oaepublish.comVisible light. oaepublish.comMild oxidation power, prevents deep oxidation, high selectivity. oaepublish.com

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Hydrazinylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

In the 1H NMR spectra of hydrazinylthiazole derivatives, several characteristic signals are observed. The proton of the N-H group typically appears as a broad singlet in the downfield region, generally between δ 11.24 and 12.50 ppm. nih.govacs.orgd-nb.info The proton attached to the fifth position of the thiazole (B1198619) ring (H-5) is identifiable as a singlet, with its chemical shift ranging from δ 6.22 to 7.67 ppm. nih.govacs.orgrsc.org Another key signal is the azomethine proton (–N=CH–), which resonates as a singlet in the range of δ 7.85-8.43 ppm. nih.govacs.org Aromatic protons from various substituents on the hydrazinyl moiety appear in their expected regions, typically between δ 6.53 and 8.04 ppm, with multiplicities corresponding to the substitution pattern. rsc.orgdpkmr.edu.in

Table 1: Characteristic 1H NMR Chemical Shifts (δ, ppm) for 5-Chloro-2-hydrazinylthiazole Derivatives

Proton Chemical Shift Range (ppm) Multiplicity Reference
Hydrazine (B178648) NH 11.24 - 12.50 Broad Singlet nih.govacs.orgd-nb.info
Thiazole H-5 6.22 - 7.67 Singlet nih.govacs.orgrsc.org
Azomethine CH 7.85 - 8.43 Singlet nih.govacs.org
Aromatic CH 6.53 - 8.04 Multiplet rsc.orgdpkmr.edu.in

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectra provide crucial information about the carbon skeleton of the molecule. For hydrazinylthiazole derivatives, the carbon atoms of the thiazole ring exhibit distinct signals. The C-2 carbon, bonded to the hydrazinyl group, typically resonates in the region of δ 167.9–170.6 ppm. nih.govacs.orgrsc.org The C-4 carbon's chemical shift is observed between δ 148.8 and 160.9 ppm, while the C-5 carbon, which is attached to the chloro group, appears further upfield in the range of δ 101.8–108.3 ppm. nih.govacs.orgrsc.org The carbon atom of the azomethine linkage (C=N) is found in the δ 135.5–148.3 ppm region. nih.govacs.org

Table 2: Characteristic 13C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Carbon Chemical Shift Range (ppm) Reference
Thiazole C-2 167.9 - 170.6 nih.govacs.orgrsc.org
Thiazole C-4 148.8 - 160.9 nih.govacs.org
Thiazole C-5 101.8 - 108.3 nih.govacs.orgrsc.org
Azomethine C=N 135.5 - 148.3 nih.govacs.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. rsc.orgresearchgate.netminia.edu.eg For instance, in a study of a 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole derivative, HMBC and HSQC (Heteronuclear Single Quantum Coherence) analyses were used to confirm the connectivity within the molecule. minia.edu.eg The HMBC spectrum can show correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular structure. For example, a correlation between the H-5 proton of the thiazole ring and the C-4 carbon would confirm their proximity in the molecular structure. minia.edu.eg Similarly, COSY experiments can establish proton-proton coupling networks, while HMQC/HSQC correlates directly bonded proton and carbon atoms. researchgate.netminia.edu.eg

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of this compound derivatives display several characteristic absorption bands. A prominent feature is the N-H stretching vibration of the hydrazinyl group, which appears in the range of 3109–3300 cm⁻¹. dpkmr.edu.innih.gov The aromatic C-H stretching vibrations are typically observed around 3022–3082 cm⁻¹. dpkmr.edu.in The C=N stretching of the azomethine linkage and the C=C stretching of the aromatic rings are found in the region of 1600–1699 cm⁻¹ and 1436–1571 cm⁻¹, respectively. nih.gov The characteristic vibrations of the thiazole ring are observed in the fingerprint region, generally between 692 and 1068 cm⁻¹. nih.gov The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for this compound Derivatives

Functional Group Wavenumber Range (cm⁻¹) Reference
N-H Stretch (Hydrazine) 3109 - 3300 dpkmr.edu.innih.gov
Aromatic C-H Stretch 3022 - 3082 dpkmr.edu.in
C=N Stretch (Azomethine) 1600 - 1699 nih.gov
C=C Stretch (Aromatic) 1436 - 1571 nih.gov
Thiazole Ring Vibrations 692 - 1068 nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For thiazole derivatives, the Raman spectra show characteristic bands for the thiazole ring vibrations. For instance, in 2-aminothiazole, bands observed around 1407 cm⁻¹ and 1493 cm⁻¹ are attributed to in-plane N-H bending coupled with C-N stretching and C=C/C=N stretching, respectively. researchgate.net In thiazolo[5,4-d]thiazole (B1587360) derivatives, the N-H vibration of the thiazole ring is observed at a constant 1388 cm⁻¹. rsc.org The spectral region between 875 and 1800 cm⁻¹ is considered the fingerprint region for these compounds. rsc.org Surface-Enhanced Raman Scattering (SERS) studies on thiazole derivatives have shown strong enhancement of signals around 1500 cm⁻¹, which is attributed to the formation of a localized C=C bond. acs.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of a unique molecular formula.

In the study of hydrazinylthiazole derivatives, HRMS is employed to corroborate the successful synthesis of the target molecules. The observed mass from the HRMS analysis is compared with the theoretically calculated mass. A close correlation between the observed and calculated masses serves as strong evidence for the correct chemical structure. For instance, in the characterization of a series of fluorinated hydrazinylthiazole derivatives, HRMS was successfully used to confirm their synthesis by matching the observed molecular masses with the calculated values. acs.org This technique provides a high degree of confidence in the assigned structure, which is a crucial step before further biological or chemical evaluation.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. Tandem Mass Spectrometry (MS-MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected parent ion, providing detailed structural information.

Although direct GC-MS or MS-MS data for this compound is not provided in the searched literature, the fragmentation behavior can be inferred from related structures, such as 5-Chloro-2-methylbenzothiazole. In the GC-MS analysis of 5-Chloro-2-methylbenzothiazole, the mass spectrum shows a characteristic pattern of fragment ions. nih.gov Similarly, its MS-MS spectrum, with a precursor ion (M+H)+ at m/z 183.9982, reveals specific fragment ions that help in elucidating the molecule's structure. nih.gov For this compound derivatives, GC-MS and MS-MS would be expected to reveal fragmentation patterns resulting from the cleavage of the hydrazinyl group, the thiazole ring, and the chloro-substituent, providing valuable structural insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption is dependent on the electronic structure of the molecule and can provide information about the presence of chromophores and conjugated systems.

Computational and Theoretical Investigations of 5 Chloro 2 Hydrazinylthiazole and Its Electronic Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like thiazole (B1198619) derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as electron donor and acceptor, respectively. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. malayajournal.orgacs.orgnih.gov

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This enhanced reactivity can be beneficial in various applications, including the design of more effective pharmaceuticals. For thiazole derivatives, FMO analysis has been used to explain their electronic and optical properties. acs.org In studies of related compounds, the HOMO is often localized on the thiazole ring and the hydrazone moiety, while the LUMO is distributed over the thiazole and adjacent groups. malayajournal.org This distribution of frontier orbitals is crucial for understanding charge transfer interactions within the molecule. researchgate.netacs.org Calculated HOMO-LUMO energy gaps for similar hydrazinylthiazole derivatives have been reported in the range of 3.595 eV to 4.42 eV. researchgate.netacs.org

Table 1: Frontier Molecular Orbital (FMO) Data for Related Thiazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
TCAH8--3.595
TCAH1-TCAH7--3.932 - 4.123
FDI-5.2822-1.27154.0106
Electron-rich hydrazinylthiazoles--4.41 - 4.42

Electrostatic Potential (MEP) Mapping and Charge Transfer Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.orguni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors. uni-muenchen.deajchem-a.com

For thiazole derivatives, MEP analysis reveals that the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen atoms of the hydrazinyl group, are typically regions of high electron density (negative potential), making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.netajchem-a.com Conversely, the hydrogen atoms are generally in regions of positive potential. ajchem-a.com This information is critical for understanding intermolecular interactions, such as those with biological receptors. uni-muenchen.de The MEP analysis also provides insights into intramolecular charge transfer (ICT) interactions, which can significantly influence the non-linear optical (NLO) properties of these molecules. researchgate.net

Global Reactivity Descriptors (e.g., Global Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. mdpi.com These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), and global softness (σ). acs.orgmdpi.com

Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule. acs.org

Global Softness (σ) is the reciprocal of hardness and indicates the molecule's capacity to accept electrons. A smaller HOMO-LUMO gap implies a softer and more reactive molecule. acs.orgnih.gov

These descriptors are instrumental in rationalizing the reactivity trends observed in a series of related compounds. For instance, in a study of thiazole-based hydrazones, a strong correlation was found between the global reactivity descriptors and the HOMO-LUMO energy gap. acs.org

Table 2: Calculated Global Reactivity Descriptors for a Series of Thiazole-Based Hydrazones (TCAH)
CompoundHardness (η) (eV)
TCAH34.123
TCAH43.932
TCAH83.595

Thermochemical Property Calculations

Molecular Dynamics Simulations and Conformational Landscape

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational landscape of a molecule, which is the collection of all its possible three-dimensional structures. mdpi.com

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability

Computational and theoretical investigations into the electronic structure of 5-Chloro-2-hydrazinylthiazole and its derivatives are crucial for predicting their non-linear optical (NLO) properties. These properties are of significant interest for applications in photonics and optoelectronics. While direct computational studies on this compound are not extensively available in the reviewed literature, a wealth of data on structurally similar thiazole-based hydrazone derivatives provides valuable insights into its potential NLO behavior.

The prediction of NLO properties heavily relies on quantum chemical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are employed to calculate key parameters such as polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These parameters quantify the response of a molecule to an external electric field.

Research Findings from Analogous Compounds

Studies on various thiazole-based hydrazones reveal that their NLO response is significantly influenced by their molecular structure, particularly the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation. For instance, research on a series of N'-(arylidene)-2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides (TCAH1–TCAH8) demonstrated that the introduction of different substituents on the terminal aryl ring can tune the NLO properties. nih.govacs.orgresearchgate.net

A key factor determining the NLO response is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap (ΔE). A smaller energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. nih.govacs.org In the TCAH series, the compound TCAH8, which contains a strong electron-withdrawing nitro group, exhibited the lowest HOMO-LUMO energy gap of 3.595 eV, leading to a significant NLO response. nih.govresearchgate.net Conversely, the presence of a chloro group at the meta position in TCAH3 resulted in a larger energy gap of 4.123 eV. nih.gov

The significant NLO response of a para-chloro substituted derivative (TCAH4) was highlighted, with computed values for average polarizability (⟨α⟩), total first hyperpolarizability (βtot), and average second hyperpolarizability (⟨γ⟩) being 5.157 × 10⁻²³ esu, 2.185 × 10⁻²⁹ esu, and 2.753 × 10⁻³⁴ esu, respectively. researchgate.net These values are considerably higher than those of urea, a standard reference material for NLO properties, indicating the potential of such thiazole derivatives in NLO applications. researchgate.net

The planarity and intramolecular charge transfer (ICT) characteristics of these molecules also play a vital role. The hydrazone linkage in these compounds acts as an efficient π-bridge, facilitating charge transfer from donor to acceptor moieties, which is a fundamental requirement for a large NLO response. nih.gov Natural Bond Orbital (NBO) analysis is often used to understand the ICT and the stability of these molecules. researchgate.net

The following tables summarize the computed NLO data for some representative thiazole-based hydrazone derivatives from the literature, which can be considered analogous to this compound.

Table 1: Computed FMO Energies and Energy Gaps for Analogous Thiazole Derivatives

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV)
TCAH1 (unsubstituted) -6.012 -2.000 4.012
TCAH3 (m-Chloro) -6.123 -2.000 4.123
TCAH4 (p-Chloro) -6.015 -2.373 3.642
TCAH8 (p-Nitro) -6.321 -2.726 3.595

Data sourced from a study on thiazole-based hydrazones. nih.gov

Table 2: Calculated NLO Properties for a para-Chloro Substituted Thiazole Hydrazone Derivative (TCAH4)

NLO Property Calculated Value (esu)
Average Polarizability (⟨α⟩) 5.157 × 10⁻²³
Total First Hyperpolarizability (βtot) 2.185 × 10⁻²⁹
Average Second Hyperpolarizability (⟨γ⟩) 2.753 × 10⁻³⁴

Data sourced from a study on thiazole-based hydrazones. researchgate.net

Based on these findings for analogous compounds, it can be inferred that this compound likely possesses significant NLO properties. The presence of the electron-withdrawing chloro group and the π-conjugated thiazole ring system with a hydrazinyl donor group would facilitate intramolecular charge transfer, a key requisite for a high NLO response. The exact values of its polarizability and hyperpolarizability would, however, require specific computational analysis of the this compound molecule.

Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Hydrazinylthiazole

Reactions Involving the Hydrazine (B178648) Moiety (e.g., Condensation with Carbonyl Compounds to Form Hydrazones)

The hydrazine group at the C2 position of the thiazole (B1198619) ring is a potent nucleophile and represents the most frequently exploited functional group for derivatization. Its primary reaction pathway is condensation with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages (-N-N=CH-). researchgate.net This reaction is a simple, high-yield method for creating more complex molecules. researchgate.netnih.gov

The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The process is often catalyzed by a small amount of acid, such as sulfuric acid or acetic acid, in an alcoholic solvent to drive the reaction to completion. researchgate.netnih.gov

This strategy has been widely used to synthesize extensive libraries of thiazole-based hydrazones by reacting a 2-hydrazinylthiazole (B183971) precursor with a diverse range of substituted aldehydes and ketones. nih.govresearchgate.netnih.gov For example, new series of hydrazones have been synthesized in good yields by reacting thiazole carbohydrazides with various substituted benzaldehydes in the presence of a catalytic amount of concentrated sulfuric acid in ethanol. nih.gov This approach allows for the systematic modification of the molecule's periphery to explore structure-activity relationships.

Table 1: Examples of Hydrazone Synthesis from Thiazole Hydrazides and Carbonyl Compounds

Thiazole Precursor Carbonyl Compound Resulting Hydrazone Derivative
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide 2-Methoxybenzaldehyde N'-(2-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide nih.gov
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide 2-Chlorobenzaldehyde 5-Chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-methylisothiazole-4-carbohydrazide nih.gov
Thiosemicarbazones (precursors to 2-hydrazinylthiazoles) Various phenacyl bromides Hydrazinyl-thiazoles nih.gov

Note: The table includes examples of analogous reactions with thiazole and isothiazole (B42339) hydrazides to illustrate the general reactivity of the hydrazine moiety.

The formation of the hydrazone bridge is confirmed through various spectroscopic methods. In ¹H NMR spectra, the formation of the azomethine proton (-N=CH-) is indicated by a characteristic singlet peak. nih.govacs.org In infrared (IR) spectra, the C=N stretching of the azomethine linkage and the N-H stretching of the hydrazine moiety are observable. nih.govacs.org

Reactions at the Thiazole Ring (e.g., Electrophilic Aromatic Substitution)

The thiazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. In a typical thiazole ring, the electron density is not evenly distributed; the C5 position is slightly electron-rich, the C2 position is electron-deficient, and the C4 position is nearly neutral. pharmaguideline.com Consequently, electrophilic substitution reactions, such as halogenation or sulfonation, preferentially occur at the C5 position. pharmaguideline.com

Exploitation of the Chloro Substituent for Further Functionalization

The chlorine atom at the C5 position of the thiazole ring serves as a handle for further molecular elaboration through nucleophilic substitution reactions. Halogens attached to the thiazole ring can be displaced by a variety of strong nucleophiles. pharmaguideline.com This allows for the introduction of diverse functional groups at this position, significantly expanding the chemical space accessible from the 5-chloro-2-hydrazinylthiazole scaffold.

Potential nucleophiles for this substitution include:

Amines (to form 5-amino-thiazole derivatives)

Thiols (to form 5-thio-thiazole derivatives)

Alkoxides (to form 5-alkoxy-thiazole derivatives)

While this is a plausible and common strategy in heterocyclic chemistry for building molecular diversity, specific examples detailing the nucleophilic displacement of the C5-chloro group in a 2-hydrazinylthiazole context require further investigation. The success of such reactions would depend on the reaction conditions and the relative reactivity of other sites in the molecule, particularly the nucleophilic hydrazine moiety.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

A key strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophoric scaffolds into a single entity to achieve enhanced or multi-target biological activity. ekb.eg The this compound core is an excellent platform for this approach, primarily by leveraging the reactivity of the hydrazine group. researchgate.netnih.govnih.gov

The condensation reaction described in section 5.1 is the most direct method for synthesizing such hybrids. By reacting this compound with a second molecule containing a carbonyl group, a stable hydrazone linker is formed, covalently connecting the two fragments. researchgate.netnih.gov This has led to the development of numerous hybrid structures.

Key examples of hybrid molecules include:

Thiazole-Pyrazoline Hybrids: These can be synthesized through the reaction of thiazole hydrazines with α,β-unsaturated aldehydes or ketones. ekb.eg The reaction proceeds through a hydrazone intermediate which then undergoes cyclization to form the 2-pyrazoline (B94618) ring. ekb.eg

Thiazole-Diaryl Sulfide (B99878) Hybrids: A series of these molecules was synthesized by reacting 2-hydrazinylthiazole derivatives with various 4-((4-fluorophenyl)thio)benzaldehydes. researchgate.net

Thiazole-Indenoquinoxaline Hybrids: These have been reported and evaluated for their biological potential. nih.gov

This hybridization strategy allows for the fusion of the thiazole's chemical properties with those of other important heterocyclic systems, leading to novel compounds with potentially synergistic effects. ekb.eg

Table 2: Examples of Hybrid Scaffolds Synthesized from 2-Hydrazinylthiazole Derivatives

Thiazole Scaffold Reactant/Building Block Resulting Hybrid Scaffold
2-Hydrazinylthiazole α,β-Unsaturated Ketones (Chalcones) Thiazolyl-Pyrazoline ekb.eg
2-Hydrazinylthiazole Diaryl sulfide containing an aldehyde Thiazole-Diaryl Sulfide researchgate.net
Hydrazinyl thiazole Indenoquinoxaline precursor Thiazole-Indenoquinoxaline nih.gov

In Vitro Biological Activity Studies and Mechanistic Insights of 5 Chloro 2 Hydrazinylthiazole Derivatives

Antimicrobial Activity Evaluation (in vitro)

The antimicrobial potential of 5-Chloro-2-hydrazinylthiazole derivatives has been explored against a variety of bacterial and fungal pathogens. These in vitro studies are crucial in identifying lead compounds for the development of new anti-infective agents.

Antibacterial Screening against Gram-Positive and Gram-Negative Strains

Various studies have demonstrated that derivatives of 2-hydrazinylthiazole (B183971) exhibit encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com

In one study, a series of furan (B31954)thiazole (B1198619) hydrazone derivatives, which share a common thiazole hydrazone scaffold, were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Compound 4g , which features a trifluoromethoxy group, was identified as having superior efficacy, producing inhibition zones of 19 mm against S. aureus and 17 mm against E. coli. nih.gov Another investigation into newly synthesized 2-(2-hydrazinyl) thiazole derivatives also confirmed their activity against Staphylococcus aureus and Escherichia coli. tandfonline.com

Further research on a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives showed that several compounds had activity comparable to standard drugs against the Gram-positive bacterium Bacillus cereus. researchgate.net Specifically, compounds 5a , 5b , and 5g from this series demonstrated significant activity. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

Compound Bacterial Strain Activity Source
Furan–thiazole hydrazone 4g Staphylococcus aureus 19 mm inhibition zone nih.gov
Furan–thiazole hydrazone 4g Escherichia coli 17 mm inhibition zone nih.gov
Acetamide derivative 5a Bacillus cereus Activity close to standard drug researchgate.net
Acetamide derivative 5b Bacillus cereus Activity close to standard drug researchgate.net
Acetamide derivative 5g Bacillus cereus Activity close to standard drug researchgate.net

Antifungal Screening (e.g., against Candida species, Aspergillus niger)

The antifungal properties of thiazolylhydrazone derivatives have been evaluated, particularly against clinically relevant Candida species. These compounds have been identified as a promising class of antifungals. nih.gov

In one study, four thiazolylhydrazone compounds demonstrated potent antifungal activity against Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 16.0 μg/mL. nih.gov Another investigation focused on a series of nine newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system. researchgate.net These compounds exhibited very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard antifungal, nystatin. researchgate.net The mechanism of action for these derivatives is thought to involve disruption of the fungal cell wall or cell membrane. researchgate.net

**Table 2: In Vitro Antifungal Activity of Thiazole Derivatives against *Candida albicans***

Compound Series MIC Range (μg/mL) Source
Thiazolylhydrazone derivatives (4 compounds) 0.125–16.0 nih.gov
Thiazole derivatives with cyclopropane (9 compounds) 0.008–7.81 researchgate.net

Antitubercular Activity Assessment (in vitro)

Derivatives of this compound have been a focus of research for developing new treatments against Mycobacterium tuberculosis. Several synthesized series have shown promising in vitro activity against the H37Rv strain of the bacterium.

A study on furan–thiazole hydrazone derivatives identified three compounds, 4a , 4b , and 4c , with significant antitubercular activity, all recording a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL, comparable to the standard drug pyrazinamide. nih.gov The activity of these compounds varied based on the substituents on the aryl ring attached to the thiazole moiety. nih.gov

In another research effort, a series of 26 acetylene-containing 2-(2-hydrazinyl) thiazole derivatives were synthesized and evaluated. rsc.org Eight of these compounds were found to inhibit the growth of Mycobacterium tuberculosis H37Rv, with MIC values ranging from 50 to 100 μg/mL. rsc.org Additionally, pyridine-appended 2-hydrazinylthiazole derivatives were investigated, with compounds 2b , 3b , 5b , and 8b showing good antimycobacterial activity against the H37Rv strain, with MICs in the range of 6.40–7.14 μM. rsc.org

Table 3: In Vitro Antitubercular Activity of Thiazole Derivatives against M. tuberculosis H37Rv

Compound/Series MIC Source
Furan–thiazole hydrazone 4a 3.12 μg/mL nih.gov
Furan–thiazole hydrazone 4b 3.12 μg/mL nih.gov
Furan–thiazole hydrazone 4c 3.12 μg/mL nih.gov
Acetylene-containing derivatives (8 compounds) 50–100 μg/mL rsc.org
Pyridine-appended derivative 2b, 3b, 5b, 8b 6.40–7.14 μM rsc.org

Antidiabetic Potential (in vitro)

The potential of this compound derivatives as antidiabetic agents has been investigated through in vitro assays targeting key enzymes and processes involved in glucose metabolism.

Alpha-Amylase Inhibition Assays

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing hyperglycemia. Several series of this compound derivatives have been screened for their α-amylase inhibitory potential.

In one study, a series of fluorinated hydrazinylthiazole derivatives were evaluated, with compound 3h (containing a 5-chloro-2-hydroxy substitution) emerging as a potent α-amylase inhibitor with an IC50 value of 5.14 ± 0.03 μM. nih.gov This was more potent than the standard, acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM). nih.gov Another compound from the same series, 3n (thiophen-2-yl), also showed good inhibition with an IC50 of 5.77 ± 0.05 μM. nih.gov

Another investigation of thiazole-clubbed hydrazones found that all synthesized compounds exhibited in vitro α-amylase inhibitory activity, with IC50 values ranging from 0.23 ± 0.003 to 0.5 ± 0.0 μM, compared to acarbose (IC50 = 0.21 ± 0.008 μM). nih.gov

Table 4: In Vitro Alpha-Amylase Inhibitory Activity of Thiazole Derivatives

Compound/Series IC50 Value Standard (Acarbose) IC50 Source
Fluorinated hydrazinylthiazole 3h 5.14 ± 0.03 μM 5.55 ± 0.06 μM nih.gov
Fluorinated hydrazinylthiazole 3n 5.77 ± 0.05 μM 5.55 ± 0.06 μM nih.gov
Thiazole-clubbed hydrazones (5a–5aa) 0.23 ± 0.003 to 0.5 ± 0.0 μM 0.21 ± 0.008 μM nih.gov

Antiglycation Activity

Glycation is a non-enzymatic process that contributes to diabetic complications. The ability of this compound derivatives to inhibit this process has been assessed.

A study on fluorinated hydrazinylthiazole derivatives evaluated their antiglycation potential, using aminoguanidine (B1677879) as a reference inhibitor (IC50 = 0.403 ± 0.001 mg/mL). nih.gov All tested compounds displayed good to excellent antiglycation activity, with IC50 values ranging from 0.393 ± 0.002 to 0.584 ± 0.006 mg/mL. nih.gov Notably, compounds 3d , 3i , and 3k showed enhanced antiglycation activity compared to the standard. nih.gov The presence of a 4-fluorophenyl group on the thiazole ring was suggested to enhance this inhibitory potential. nih.gov

Table 5: In Vitro Antiglycation Activity of Fluorinated Hydrazinylthiazole Derivatives

Compound Series IC50 Range (mg/mL) Standard (Aminoguanidine) IC50 Source
Fluorinated hydrazinylthiazoles (3a–o) 0.393 ± 0.002 to 0.584 ± 0.006 0.403 ± 0.001 mg/mL nih.gov

Anticancer Activity Profiling (in vitro, cytotoxicity, apoptosis induction)

Derivatives of the this compound scaffold have demonstrated notable in vitro cytotoxic potential against a range of human cancer cell lines. Research has focused on elucidating their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.

Studies on novel arylidene-hydrazinyl-thiazole derivatives showed significant cytotoxicity against BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 (breast) cancer cell lines. nih.gov At a concentration of 10 μM, specific compounds reduced cell survival rates to as low as 23.85% in BxPC-3 cells. nih.gov The mechanism of action for these potent compounds was linked to a profound induction of apoptosis, confirmed by increased activity of caspase-3/7, a key executioner in the apoptotic pathway. nih.gov Furthermore, these derivatives were observed to disrupt the mitochondrial membrane potential and modulate the expression of Bcl-2 family genes, specifically by increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov This modulation shifts the cellular balance towards apoptosis. Another identified mechanism was the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase, thereby preventing cell division. nih.govacs.org

Similarly, a series of 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-thiazole derivatives were evaluated for their cytotoxicity against human ovarian cancer (A2780) and cervical cancer (HeLa) cell lines. nih.gov Certain derivatives displayed significant activity, with IC₅₀ values comparable to the standard chemotherapeutic drug cisplatin. nih.gov For instance, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole exhibited IC₅₀ values of 11.6 μM and 22.4 μM against A2780 and HeLa cells, respectively. nih.gov

Other studies have identified thiazolyl hydrazone derivatives with promising anticancer effects against MCF-7 cells, showing an IC₅₀ value of 125 µg/mL while exhibiting low toxicity towards normal NIH/3T3 cell lines. nih.gov Investigations into bis-thiazole derivatives also revealed pronounced cytotoxic effects against ovarian cancer cell lines (KF-28 and A2780), with one compound registering an exceptionally low IC₅₀ value of 0.0061 µM. frontiersin.org Mechanistic studies on these compounds confirmed their ability to induce apoptosis, as evidenced by the upregulation of apoptosis-related genes like p53, bax, and caspases 3, 8, and 9. frontiersin.org

Derivative ClassCancer Cell LineActivity MetricResultReference
Arylidene-hydrazinyl-thiazoles (e.g., 4m, 4n, 4r)BxPC-3 (Pancreatic)% Cell Survival (at 10 µM)23.85–26.45% nih.gov
Arylidene-hydrazinyl-thiazoles (e.g., 4m, 4n, 4r)MOLT-4 (Leukemia)% Cell Survival (at 10 µM)30.08–33.30% nih.gov
Arylidene-hydrazinyl-thiazoles (e.g., 4m, 4n, 4r)MCF-7 (Breast)% Cell Survival (at 10 µM)44.40–47.63% nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazoleA2780 (Ovarian)IC₅₀11.6 µM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazoleA2780 (Ovarian)IC₅₀12.4 µM nih.gov
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazoleHeLa (Cervical)IC₅₀22.4 µM nih.gov
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazoleMCF-7 (Breast)IC₅₀125 µg/mL nih.gov
Bis-thiazole derivative (5f)KF-28 (Ovarian)IC₅₀0.0061 µM frontiersin.org

Anti-Inflammatory Activity Assessment (in vitro)

The anti-inflammatory potential of 2-hydrazinylthiazole derivatives has been investigated through various in vitro assays. A primary method used is the inhibition of protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.

In one study, a series of 2-(2-hydrazinyl) thiazole derivatives were evaluated and showed potential anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium. nih.gov Another series of pyridine- and thiazole-based hydrazides were tested for their ability to inhibit the denaturation of bovine serum albumin. acs.org These compounds exhibited IC₅₀ values ranging from 46.29 to 100.60 μg/mL, with some derivatives showing better activity than others based on their specific substitutions. acs.org For instance, a derivative featuring a 4-hydroxy-3-methoxyphenyl group demonstrated the highest inhibition in this series. acs.org This suggests that the nature and position of substituents on the aromatic rings play a crucial role in modulating the anti-inflammatory activity. acs.org

Derivative ClassIn Vitro AssayResult (IC₅₀)Reference
Pyridine-thiazole hydrazidesBovine Serum Albumin Denaturation46.29–100.60 μg/mL acs.org
2-(2-Hydrazinyl) thiazoles (e.g., 4b, 4e, 4g)Protein Denaturation InhibitionPotent activity compared to Diclofenac nih.gov

Antioxidant Activity Studies

Hydrazinyl-thiazole derivatives have been extensively evaluated for their antioxidant properties through various in vitro radical scavenging assays. These studies are crucial as oxidative stress is implicated in numerous pathological conditions.

A newly synthesized catechol hydrazinyl-thiazole (CHT) derivative demonstrated very good antioxidant activity, which was attributed to the presence of a 3′,4′-dihydroxyphenyl (catechol) moiety linked to the 2-hydrazinyl-4-methyl-thiazole structure. mdpi.com Its capacity to scavenge ABTS•+ radicals was found to be over three times more intense than that of Trolox, a standard antioxidant. mdpi.com

Other series of 2-(2-hydrazinyl)thiazole derivatives have shown promising results in scavenging multiple types of radicals, including 2,2-Diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide (B77818) radicals (SOR), and hydrogen peroxide (H₂O₂). nih.gov The radical scavenging activity is often dependent on the specific chemical substituents on the thiazole ring system. kbhgroup.in For example, certain derivatives were identified as particularly promising hydroxyl radical (OH) scavenging agents. kbhgroup.in The consistent observation of high antioxidant effects across different assays indicates the potential of these compounds to act as effective radical scavengers. tandfonline.com

Derivative Class/CompoundRadical Scavenging AssayKey FindingReference
Catechol hydrazinyl-thiazole (CHT)ABTS•+3.16 times more active than Trolox mdpi.com
2-(2-Hydrazinyl) thiazolesDPPH, NO, SOR, H₂O₂Potential scavenging activity against all radicals nih.gov
Indolyl-hydrazinyl-thiazolesDPPH, Fe(TPTZ)3+Remarkable antioxidant activity noted nih.gov
2-(2-Hydrazinyl) thiazolesHydroxyl Radical (OH)Several derivatives showed promising OH scavenging kbhgroup.in

Molecular Docking and Binding Affinity Studies with Biological Targets (in silico)

In silico molecular docking studies have been instrumental in predicting and explaining the observed biological activities of this compound derivatives. These computational techniques simulate the interaction between a ligand (the thiazole derivative) and the active site of a target protein, providing insights into binding affinity and mechanism of inhibition.

Ligand-Protein Interaction Analysis (e.g., Cytochrome P450 14α-sterol demethylase, α-Amylase, Glucosamine 6-phosphate Synthase, Human Serum Albumin)

Cytochrome P450 14α-sterol demethylase (CYP51): This enzyme is a key target for antifungal agents. nih.gov Molecular docking studies have shown that thiazole derivatives can effectively bind to the active site of CYP51 from organisms like Candida albicans. mdpi.comnih.gov The binding is often stabilized by interactions with the heme group in the enzyme's active site, which is crucial for its catalytic function. frontiersin.org The affinity of 2-hydrazinyl-4-phenyl-1,3-thiazoles for CYP51 was found to be improved by the presence of a hydrazone bridge and an additional aromatic phenyl group, suggesting these features are important for potent inhibition. mdpi.com

α-Amylase: As a key enzyme in carbohydrate metabolism, α-amylase is a target for anti-diabetic drugs. mdpi.com Hydrazinyl-thiazole derivatives have been identified as potent inhibitors. researchgate.net Docking studies revealed that these compounds can have a strong binding affinity for the active site of human pancreatic α-amylase, sometimes even better than the standard inhibitor acarbose. researchgate.netnih.gov The binding energy and interaction patterns from these simulations often correlate well with the experimentally observed IC₅₀ values. researchgate.netfigshare.com

Glucosamine 6-phosphate Synthase (GlcN-6-P synthase): This enzyme is involved in the biosynthesis of the microbial cell wall, making it a target for antimicrobial agents. researchgate.netresearchgate.net Docking studies of thiazole derivatives into the active site of GlcN-6-P synthase have revealed favorable binding energies and interactions with key amino acids. researchgate.netsemanticscholar.orgripublication.com These in silico results support the potential of these compounds as antimicrobial agents by inhibiting this essential enzyme. researchgate.netnih.gov

Human Serum Albumin (HSA): HSA is the most abundant protein in blood plasma and plays a critical role in the transport of drugs. Understanding the binding of a compound to HSA is crucial for its pharmacokinetic profile. Docking studies have shown that hydrazinyl-thiazole and related carbohydrazone complexes primarily bind to Sudlow's site I in subdomain IIA of HSA. mdpi.comrsc.org

Identification of Key Interacting Residues and Binding Modes

Molecular docking not only predicts binding affinity but also identifies the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For α-Amylase , active thiazole derivatives were shown to form hydrogen bonds with key catalytic residues such as Asp197, Glu233, and Asp300, which are essential for the enzyme's function. Hydrophobic interactions with residues like Trp59, Tyr62, and Leu165 further anchor the inhibitor in the active site. researchgate.net

In the case of Glucosamine 6-phosphate Synthase , docking simulations revealed that thiazole derivatives interact with amino acids such as Cys300, Gly301, Ser347, Val399, and Ala602 within the enzyme's active site. researchgate.netsemanticscholar.org These interactions are believed to be responsible for the inhibition of the enzyme.

For Human Serum Albumin , key interacting residues for carbohydrazone complexes, which share structural similarities with hydrazinyl-thiazoles, were identified as Lys199 and Arg218 at the entrance of Sudlow's site I. rsc.org The binding is often driven by hydrogen bonds and van der Waals forces. mdpi.com

This detailed analysis of ligand-protein interactions provides a rational basis for the structure-activity relationships observed in experimental studies and guides the design of new, more potent derivatives.

Structure Activity Relationship Sar Investigations of 5 Chloro 2 Hydrazinylthiazole Derivatives

Influence of Substituent Nature and Position on Biological Potency

The type and placement of chemical groups on the 5-chloro-2-hydrazinylthiazole scaffold can dramatically alter its biological efficacy. Research has shown that both electronic and steric factors of the substituents play a vital role in the pharmacological activity of these compounds.

Halogen atoms are frequently incorporated into the structure of this compound derivatives to modulate their biological activity. The position and nature of the halogen can have a profound impact. For instance, in a series of 2-(2-hydrazinyl)thiazole derivatives, the presence and position of chloro and bromo substituents on an associated phenyl ring were critical for antimicrobial activity. Specifically, a chloro substituent was found to be responsible for antibacterial activity, while a bromo substituent could inactivate the compounds. mdpi.com The combination of a chloro group and a 2-naphthyl moiety resulted in highly active antimicrobial agents. mdpi.com

The introduction of more than one halogen, such as fluorine or chlorine, or a strong electron-withdrawing group on a phenyl ring attached to the thiazole (B1198619) can sometimes lead to a dramatic loss of activity, possibly by reducing the electron density of the system. science.gov However, in other cases, the presence of chloro, bromo, or fluoro substituents has been associated with increased antibacterial activity. nih.gov

The following table summarizes the influence of halogen substituents on the activity of some thiazole derivatives:

Compound SeriesHalogen SubstituentPositionObserved Effect on ActivityReference
4-(p-halophenyl)-thiazolyl derivativesChloroparaEssential for antibacterial activity mdpi.com
4-(p-halophenyl)-thiazolyl derivativesBromoparaInactivation of the compound mdpi.com
Thiazole-phenyl derivativesMultiple halogens (F, Cl)-Potential for dramatic loss of activity science.gov
General thiazole derivativesChloro, Bromo, Fluoro-Increased antibacterial activity in some cases nih.gov

The electronic properties of substituents on the this compound framework are a key determinant of biological potency. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity, and their effects are often position-dependent.

Conversely, other studies have indicated that analogues with electron-donating groups exhibit better activity than those with electron-withdrawing substituents. science.govtandfonline.com For instance, in a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, ortho-substituted analogues with strong electron-donating groups on the aryl ring showed excellent α-amylase inhibitory potential. nih.gov Similarly, for certain thiazole derivatives, electron-donating groups were associated with antifungal activity. nih.gov

The table below illustrates the varied impact of electronic groups on the activity of thiazole derivatives:

Compound SeriesSubstituent TypePositionObserved Effect on ActivityReference
Phenyl-substituted thiazolesElectron-withdrawing (e.g., Nitro)paraIncreased antibacterial and antifungal activity nih.govnih.gov
Phenyl-substituted thiazolesElectron-withdrawing (e.g., Nitro)metaLess favorable for activity nih.gov
General thiazole derivativesElectron-donating-Better activity in some series science.govtandfonline.com
2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydesStrong electron-donatingortho on aryl ringExcellent α-amylase inhibition nih.gov
General thiazole derivativesElectron-donating-Associated with antifungal activity nih.gov

The incorporation of various aromatic and heterocyclic rings into the this compound structure can significantly influence its biological profile. These moieties can affect the molecule's size, shape, lipophilicity, and ability to form interactions with biological targets.

The hybridization of the thiazole core with other heterocyclic systems, such as 2-pyrazoline (B94618) or pyrazole, has been a successful strategy for developing compounds with promising antimicrobial potential. nih.gov The 1,3,4-thiadiazole (B1197879) ring is another valuable moiety, as it can act as a hydrogen-binding domain and a two-electron donor system. nih.gov In some cytotoxic studies, the presence of a 2-thienyl or 3-indolyl group rendered the compounds potent cytotoxic agents, with the 3-indolyl nucleus being particularly effective. nih.gov

The following table provides examples of the influence of different aromatic and heterocyclic moieties:

MoietyEffect on ActivityReference
Aryl vs. Hetaryl substitutionAryl substitution can lead to better activity nih.gov
2-Thienyl vs. 2-Furanyl2-Thienyl can provide a broader activity spectrum nih.gov
2-PyrazolineHybridization can lead to promising antimicrobial potential nih.gov
PyrazoleHybridization can lead to promising antimicrobial potential nih.gov
1,3,4-ThiadiazoleCan act as a hydrogen-binding domain and enhance activity nih.gov
3-IndolylCan be particularly effective for cytotoxic potency nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For derivatives of this compound, 2D and 3D-QSAR models have been developed to predict their inhibitory activities and to guide the design of new, more potent analogues.

In a study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors, 2D-QSAR models were developed using genetic function approximation with multi-linear regression (GFA-MLR) and artificial neural networks (GFA-ANN). nih.gov These models identified key molecular descriptors that influence the biological activity. nih.gov Similarly, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the relationship between the 3D structure of thiazole derivatives and their activity. nih.gov For a series of 5-substituted 2-acylaminothiazole derivatives, an atom-based 3D-QSAR model yielded statistically significant results, providing insights into the structural requirements for activity. nih.gov

Such QSAR models can provide valuable information for the rational design and synthesis of novel, potent derivatives. rsc.org

Correlation between Computational Parameters (e.g., FMOs) and Biological Activity

Computational parameters, such as those derived from Density Functional Theory (DFT) calculations, can provide insights into the electronic properties of molecules and their relationship with biological activity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. science.gov

For thiazole derivatives, a lower HOMO-LUMO energy gap has been associated with higher reactivity, which can correlate with biological activity. science.gov DFT calculations have been used to support atom-based 3D-QSAR models and to understand the structural requirements for activity. nih.gov The distribution of charge density and other topological parameters can also be analyzed to understand the nature of chemical bonding and how it is affected by different substituents, which in turn can influence biological interactions. science.gov

Advanced Applications of 5 Chloro 2 Hydrazinylthiazole and Its Derivatives

Chemosensor Development for Ion Detection (e.g., Fluoride (B91410), Cyanide)

The development of selective and sensitive chemosensors for the detection of environmentally and biologically significant ions is a critical area of research. Thiazole (B1198619) derivatives, owing to the presence of nitrogen and sulfur heteroatoms, are excellent candidates for creating coordination sites for various ions. researchgate.netnih.gov The hydrazinyl moiety in 5-chloro-2-hydrazinylthiazole offers a reactive site that can be functionalized to create specific recognition sites for target anions like fluoride (F⁻) and cyanide (CN⁻).

The sensing mechanism in such chemosensors often relies on interactions such as hydrogen bonding or nucleophilic addition, which lead to observable changes in their optical properties, such as color or fluorescence. researchgate.net For instance, the design of hydrazone-based sensors has been shown to be effective for the detection of fluoride and cyanide. researchgate.net In these systems, the N-H proton of the hydrazone can form a hydrogen bond with the target anion, triggering a signaling response.

While direct studies on this compound for this purpose are not extensively documented, research on structurally similar furan (B31954) and thiophene-based fluorescent hydrazones provides a strong precedent for their potential. researchgate.net These studies have demonstrated that such compounds can detect fluoride and cyanide with a rapid response, visible color changes, and fluorescence quenching. researchgate.net The detection limits for these sensors were reported to be below 0.3 ppm for both ions. researchgate.net The interaction mechanism, confirmed by ¹H NMR, involves hydrogen bonding between the sensor molecule and the F⁻ or CN⁻ ions. researchgate.net

The following table summarizes the performance of representative hydrazone-based chemosensors for fluoride and cyanide detection, illustrating the potential for developing similar sensors from this compound.

Sensor TypeTarget IonDetection MethodDetection LimitReference
Furan/Thiophene-based HydrazoneFluoride (F⁻)Colorimetric & Fluorometric< 0.3 ppm researchgate.net
Furan/Thiophene-based HydrazoneCyanide (CN⁻)Colorimetric & Fluorometric< 0.3 ppm researchgate.net

It is anticipated that derivatives of this compound could be engineered to exhibit high selectivity and sensitivity for fluoride and cyanide, making them valuable tools for environmental monitoring and biomedical diagnostics.

Materials Science Applications

The versatility of the thiazole scaffold extends into the field of materials science, where its derivatives are being explored for their utility in advanced electronic applications. nbinno.com The inherent electronic properties of the thiazole ring, combined with the ability to introduce various functional groups, allow for the fine-tuning of material characteristics for specific devices.

Thiazole derivatives are recognized as important components in the creation of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.comoled-intermediates.com Their electron-accepting nature, stemming from the electron-withdrawing imine (C=N) group, makes them suitable for use in various layers of an OLED device. researchgate.net The incorporation of thiazole moieties into organic molecules can help in tuning the energy levels, charge transport characteristics, and light-emitting properties. nbinno.com

The unique electronic and structural attributes of the thiazole ring system make its derivatives well-suited for optoelectronic applications. nbinno.com The presence of a conjugated system, which can be extended through chemical modification, allows for precise control over the material's emission color and efficiency. While specific research on this compound in OLEDs is emerging, the broader class of thiazole derivatives has been successfully used in the development of OLED materials. oled-intermediates.com These compounds can be employed as emitters, hosts, or in charge-transporting layers to enhance device performance.

The field of organic electronics relies on the development of novel semiconducting materials, and thiazole-based compounds have emerged as a promising class of organic semiconductors. researchgate.net The ability to fine-tune the electronic and optical properties of these materials through chemical synthesis is a significant advantage. nih.gov Thiazole is considered an electron-accepting heterocycle, and its incorporation into polymer backbones can lead to materials with desirable semiconductor characteristics. researchgate.net

Theoretical and experimental studies have shown that replacing thiophene (B33073) units with thiazole units in organic semiconductors can lower the HOMO and LUMO energy levels. acs.org This is a key strategy for developing n-type organic semiconductors, which are essential for the fabrication of complementary circuits. Imide-functionalized thiazole-based polymers have demonstrated promising n-type performance in organic thin-film transistors (OTFTs). nsrrc.org.tw

Furthermore, ladder-type thiazole-fused S,N-heteroacenes have been synthesized and shown to possess good thermal stability and charge transport properties. rsc.org Density functional theory (DFT) calculations on these materials indicate that the electron-withdrawing nature of the thiazole units lowers both the HOMO and LUMO energy levels. rsc.org Single-crystal studies of a thiazole-based ladder-type heteroacene revealed a large hole charge transfer integral, suggesting efficient hole transport, which is beneficial for p-type semiconductor performance. rsc.org

The following table presents key semiconductor properties of selected thiazole-based materials, highlighting their potential in organic electronics.

Thiazole-Based MaterialApplicationKey PropertyReference
Imide-functionalized Bithiazole Polymern-type OTFTElectron Mobility up to 1.61 cm² V⁻¹ s⁻¹ nsrrc.org.tw
Thiazole-fused S,N-heteroacene Polymerp-type OTFTHigh Hole Charge Transfer Integral (0.27 eV) rsc.org
Benzo[1,2-d:4,5-d′]bisthiazole derivativesn-type SemiconductorLow Electron Reorganization Energies (0.21–0.37 eV) acs.org

The continued exploration of this compound and its derivatives in this area is expected to yield new materials with tailored semiconductor properties for a range of organic electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-hydrazinylthiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-5-chlorobenzothiazole with hydrazine hydrate in ethanol under reflux (6–7 hours, 80–90°C) yields derivatives with hydrazine functionality. Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of substrate to hydrazine), solvent polarity, and temperature control to minimize side reactions like over-hydrolysis . Yield optimization often requires iterative adjustments: a study achieved 75% yield by recrystallizing the product from ethanol after refluxing for 5 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm hydrazine linkage (δ 8.5–9.0 ppm for NH-NH2_2) and thiazole ring protons (δ 7.0–8.0 ppm) .
  • FT-IR : Peaks at 3200–3400 cm1^{-1} (N-H stretching) and 1600–1650 cm1^{-1} (C=N) verify functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 202.03 for C5_5H5_5ClN4_4S) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste should be neutralized with dilute acetic acid before disposal. Contaminated glassware requires rinsing with ethanol followed by water .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing side reactions during hydrazine functionalization?

  • Methodological Answer : Competing azo bond formation can occur if excess hydrazine is used. To suppress this:

  • Use a controlled stoichiometric ratio (e.g., 1:1.2 substrate-to-hydrazine).
  • Introduce HCl as a catalyst to accelerate hydrazine attack on the thiazole ring while minimizing dimerization .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates early .

Q. What strategies resolve contradictions in crystallographic data for hydrazinylthiazole derivatives?

  • Methodological Answer : Discrepancies in bond angles or tautomeric forms (e.g., enol-imine vs. keto-amine) require:

  • Single-crystal X-ray diffraction : Resolve ambiguity by comparing experimental data (e.g., CCDC entries) with computational models (DFT at B3LYP/6-31G* level) .
  • Dynamic NMR : Detect tautomerization in solution by variable-temperature 1^1H NMR (e.g., coalescence temperature analysis) .

Q. How can this compound be functionalized for biological activity studies?

  • Methodological Answer :

  • Mannich Reaction : Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., piperidine) in ethanol, yielding derivatives with enhanced solubility for pharmacological assays .
  • Schiff Base Formation : React with aldehydes (e.g., 4-chlorobenzaldehyde) to form hydrazone derivatives, which are screened for antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli) .

Q. What computational tools predict the binding affinity of this compound derivatives to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for kinase targets) to simulate ligand-receptor interactions. Parameters include grid box dimensions (20 Å × 20 Å × 20 Å) centered on the active site .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of docked complexes (RMSD < 2.0 Å indicates viable hits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.